Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with benzyl chloroformate, followed by chlorosulfonylation. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with functional groups that can undergo similar chemical reactions. Examples include:
- Bicyclo[2.2.2]octane derivatives
- Diazabicyclo[2.2.1]heptane derivatives
Uniqueness
What sets Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate apart is its specific combination of functional groups and bicyclic structure, which confer unique reactivity and potential applications. Its ability to form stable derivatives and interact with biological targets makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)10-12-8-13-6-7-14(12)17(13)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBYDBAKOWMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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